molecular formula C17H15N5O B044211 Isozaleplon CAS No. 478081-98-0

Isozaleplon

Cat. No.: B044211
CAS No.: 478081-98-0
M. Wt: 305.33 g/mol
InChI Key: ZMUMYMWAIXXLIY-UHFFFAOYSA-N
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Description

Isozaleplon, also known as zaleplon, is a sedative and hypnotic compound primarily used for the short-term treatment of insomnia. It belongs to the pyrazolopyrimidine class and is structurally unrelated to benzodiazepines and other sedatives. This compound is known for its rapid onset of action and short elimination half-life, making it effective for sleep initiation rather than sleep maintenance .

Mechanism of Action

Target of Action

Isozaleplon, also known as Zaleplon, is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class . It primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

It is known that this compound modulates the gabaergic neurotransmission pathway by enhancing the effects of gaba at the gaba-a receptor . This modulation results in increased inhibitory neurotransmission, which contributes to the drug’s hypnotic effects .

Pharmacokinetics

This compound is primarily metabolized by the liver and undergoes significant presystemic metabolism . After oral administration, this compound is extensively metabolized, with less than 1% of the dose excreted unchanged in urine . The apparent elimination half-life of this compound is significantly shorter than that of other hypnotics, making it suitable for short-term treatment of insomnia .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic inhibition of neurotransmission in the central nervous system . This results in a decrease in neuronal excitability and an increase in sedative effects, thereby helping to induce sleep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia can affect the pharmacokinetics and metabolism of this compound . Hypoxia can inhibit the protein expression and activities of CYP3A1/2, the main metabolic enzyme of this compound, resulting in a reduction of the metabolic rate of the drug and enhancement of the systematic exposure . This suggests that environmental conditions, such as oxygen levels, can significantly impact the effectiveness and safety of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isozaleplon can be synthesized through various methods, including solid dispersion techniques and micronization. One common method involves the reaction of 3-cyanopyrazolo[1,5-a]pyrimidine with N-ethylacetamide under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification through recrystallization and drying to obtain the final product in a pure form. Micronization techniques are also employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions

Isozaleplon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

    Reduction: The compound can be reduced to form its amine derivative.

    Substitution: this compound can undergo substitution reactions, particularly at the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivative of this compound.

    Reduction: Amine derivative of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isozaleplon has a wide range of scientific research applications:

Comparison with Similar Compounds

While all these compounds act on GABA A receptors, they differ in their chemical structures and pharmacokinetic profiles . Isozaleplon has a shorter half-life compared to zolpidem and eszopiclone, making it more suitable for sleep initiation rather than maintenance .

Similar Compounds

This compound stands out due to its rapid onset and short duration of action, providing a unique option for patients with sleep initiation difficulties.

Properties

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUMYMWAIXXLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197297
Record name Isozaleplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-98-0
Record name Isozaleplon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isozaleplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOZALEPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide (5.2 g, 0.02 mol) and 3-amino-4cyanopyrazole (2.16 g, 0.02 mol) were dissolved in the mixture of water (50 ml) and concentrated hydrochloric acid (40 ml) and the mixture was stirred at room temperature for 8 h. The reaction mixture was then cooled to 5° C. and the precipitate was removed by filtration. The filtrate was neutralized by concentrated aqueous ammonia solution to precipitate 380 mg of the mixture of zaleplon and its regioisomer 5 which was collected by filtration. The filtrate was extracted with 100 ml of ethylacetate to give 100 mg of the mixture of the above two compounds upon evaporation. The two crops combined were put to a silica gel column (100 g) and the elution was performed by the solvent mixture of chloroform and acetone 3:1 (v/v) to yield as a second crop 240 mg (4%) of 5; mp 194-196° C.; 1H-NMR (CDCl3) δ (ppm) 1.143 (t, 3H), 1.876 (s, 3H), 3.804 (q,2H), 7.361 (d, 1H), 7.532 (d, 1H), 7.613 (t, 1H), 8.018 (s, 1H), 8.159 (d, 1H), 8.375 (s, 1H) 8.805 ((d, 1H); 13C-NMR (CDCl3) δ (ppm) 12.89, 22.68, 43.84, 83.17, 107.71, 112.84, 127.17, 127.48, 130.62, 131.63, 136.67, 137.46, 144.10, 148.31, 149.99, 158.60, 169.90, MS (EI, 70 EV) m/z (%) 305 (M+, 18), 248 (59).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing isozaleplon?

A1: this compound is identified as a principal impurity in the production of Zaleplon []. By developing methods to synthesize this compound, researchers can better understand its formation during Zaleplon synthesis and potentially refine the manufacturing process to minimize its presence. This is important for ensuring the purity and safety of the Zaleplon drug product.

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